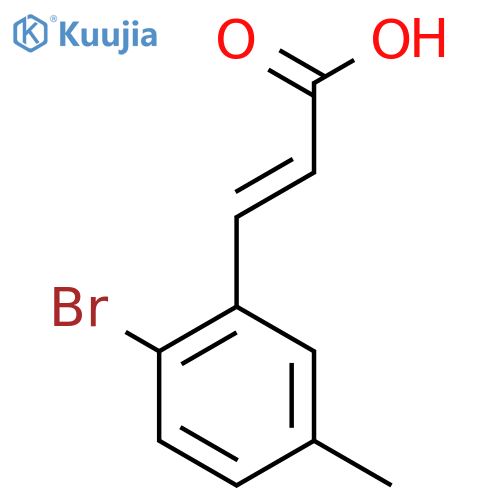

Cas no 90772-59-1 ((2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid)

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-methylcinnamic acid

- (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid

-

- インチ: 1S/C10H9BrO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+

- InChIKey: LKNDOOYVDAOTGC-HWKANZROSA-N

- ほほえんだ: BrC1C=CC(C)=CC=1/C=C/C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.9

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895528-0.25g |

3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 0.25g |

$670.0 | 2023-07-10 | ||

| Enamine | EN300-1456979-2.5g |

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1895528-5.0g |

3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 5.0g |

$2110.0 | 2023-07-10 | ||

| Enamine | EN300-1895528-0.1g |

3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 0.1g |

$640.0 | 2023-07-10 | ||

| Enamine | EN300-1456979-0.05g |

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1456979-0.1g |

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1456979-1.0g |

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 1.0g |

$1070.0 | 2023-07-10 | ||

| Enamine | EN300-1456979-5.0g |

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 5.0g |

$3105.0 | 2023-07-10 | ||

| Enamine | EN300-1456979-5g |

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1895528-0.5g |

3-(2-bromo-5-methylphenyl)prop-2-enoic acid |

90772-59-1 | 0.5g |

$699.0 | 2023-07-10 |

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid 関連文献

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acidに関する追加情報

Introduction to (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid (CAS No. 90772-59-1)

(2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid (CAS No. 90772-59-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinct molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid consists of a substituted phenyl ring attached to a propenoic acid moiety via a double bond. The presence of the bromine and methyl groups imparts specific chemical and biological properties that make this compound a valuable candidate for further investigation. Recent studies have highlighted its potential as an intermediate in the synthesis of more complex molecules and as a lead compound for drug discovery.

In the realm of medicinal chemistry, (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid has been explored for its anti-inflammatory and anti-cancer properties. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis and asthma. Additionally, preliminary studies have shown that it can induce apoptosis in cancer cells, suggesting its utility in cancer therapy.

The synthesis of (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid involves several well-established organic reactions, including bromination and esterification. The high yield and purity achieved through these processes make it an attractive starting material for further chemical modifications. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, ensuring both efficiency and scalability.

Beyond its therapeutic applications, (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid has also found use in analytical chemistry. Its unique spectral properties make it a useful standard for various analytical techniques, including gas chromatography (GC) and liquid chromatography (LC). These applications are crucial for quality control and purity assessment in pharmaceutical manufacturing.

In the context of environmental science, the stability and reactivity of (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid have been studied to assess its environmental impact. Research indicates that while it is stable under normal conditions, it can undergo degradation under certain environmental conditions, which is an important consideration for its safe handling and disposal.

The safety profile of (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid has been extensively evaluated through various toxicological studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for clinical development. However, as with any chemical compound, appropriate safety measures should be taken during handling to ensure the well-being of laboratory personnel.

In conclusion, (2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid (CAS No. 90772-59-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, analytical chemistry, and environmental science. Its unique chemical structure and favorable properties make it an important molecule for further exploration and development. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play a significant role in advancing scientific knowledge and improving human health.

90772-59-1 ((2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid) 関連製品

- 1805345-72-5(2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 5438-50-6(4-cyano-2-ethoxyphenyl acetate)

- 36932-61-3(1H-Isoindole-1,3(2H)-dione, 2-(6-methyl-2-pyridinyl)-)

- 338406-52-3((2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide)

- 663-78-5(Methyl 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propionate)

- 1809310-03-9(2-benzyloxy-3-bromo-pyridin-4-amine)

- 1021256-87-0(4-chloro-N-{4-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}benzamide)

- 146746-39-6(8-Methoxy-1,1’-binaphthalene)

- 14447-15-5(Propyl Cyanoacetate)

- 40338-28-1(1-Acetyluracil)